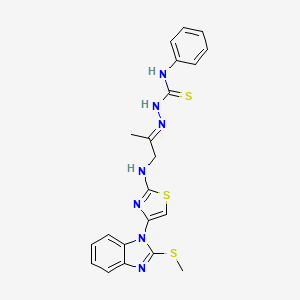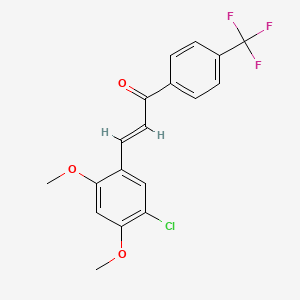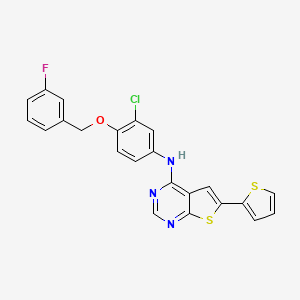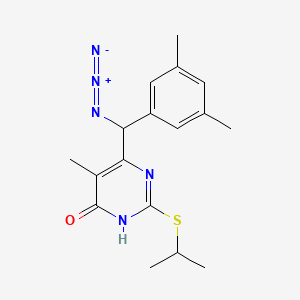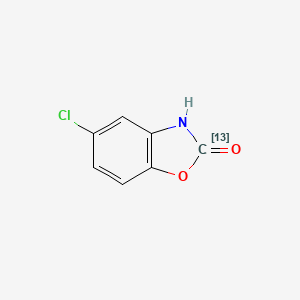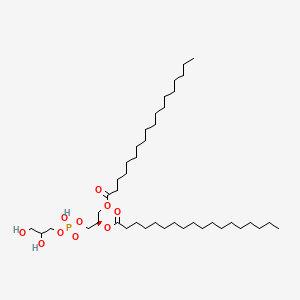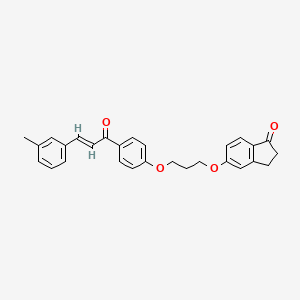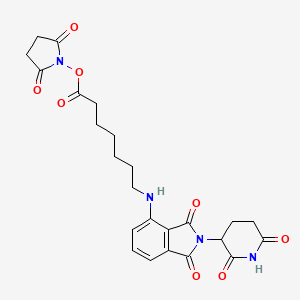![molecular formula C41H81N2O6P B12394800 [(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)
[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including hydroxyl, amide, and phosphate groups, as well as a long hydrocarbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate involves several steps. The starting materials typically include octadec-9-enoic acid, which undergoes a series of reactions to form the desired product. The key steps in the synthesis include:
Esterification: Octadec-9-enoic acid is esterified with an alcohol to form an ester intermediate.
Amidation: The ester intermediate is then reacted with an amine to form an amide.
Hydroxylation: The amide is hydroxylated to introduce the hydroxyl group.
Phosphorylation: Finally, the hydroxylated amide is phosphorylated to form the phosphate ester.
The reaction conditions for each step vary, but typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and high efficiency in the production process.
化学反応の分析
Types of Reactions
[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phosphate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.
科学的研究の応用
[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in cellular signaling and membrane structure.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of novel materials and as a surfactant in various formulations.
作用機序
The mechanism of action of [(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their structure and function. It can also modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in cellular processes such as inflammation and cell proliferation.
類似化合物との比較
[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate is unique due to its specific combination of functional groups and long hydrocarbon chain. Similar compounds include:
Phospholipids: These compounds also contain phosphate groups and long hydrocarbon chains, but differ in their specific functional groups and structures.
Fatty Acid Amides: These compounds contain amide groups and long hydrocarbon chains, but lack the phosphate group.
Glycolipids: These compounds contain carbohydrate groups in addition to long hydrocarbon chains and may have similar biological functions.
The uniqueness of this compound lies in its specific structure, which allows it to interact with biological systems in distinct ways, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C41H81N2O6P |
|---|---|
分子量 |
738.1 g/mol |
IUPAC名 |
[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C41H81N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,32,34,39-40,44H,6-19,22-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b21-20-,34-32+/t39-,40+/m0/s1/i3D3,4D3,5D3 |
InChIキー |
NBEADXWAAWCCDG-MIYYSBRESA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCC/C=C\CCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


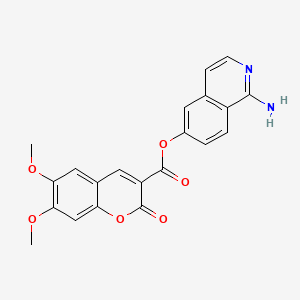
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
